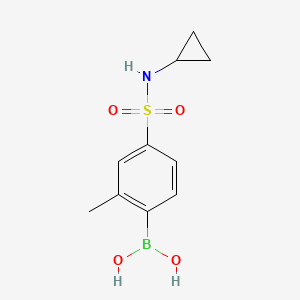

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXNAMHBRNMSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681593 | |

| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-49-9 | |

| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a bespoke building block of significant interest in contemporary medicinal chemistry. Its unique trifunctional architecture—a reactive boronic acid moiety, a sterically influential ortho-methyl group, and a synthetically versatile N-cyclopropylsulfamoyl group—positions it as a valuable intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated applications, particularly in palladium-catalyzed cross-coupling reactions. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar reagents to accelerate their discovery programs.

Introduction: The Strategic Value of Substituted Arylboronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient and selective formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science.[1] The strategic incorporation of specific substituents onto the arylboronic acid scaffold allows for the fine-tuning of steric and electronic properties, which in turn can significantly influence the biological activity and pharmacokinetic profile of the final target molecules. The title compound, this compound, exemplifies this principle, offering a unique combination of functionalities designed to explore novel chemical space. The N-cyclopropylsulfamoyl moiety, in particular, is a recognized pharmacophore that can enhance metabolic stability and modulate binding interactions.[2]

Physicochemical and Structural Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₄BNO₄S | Based on structural components. |

| Molecular Weight | ~267.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for arylboronic acids.[3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | The presence of the polar sulfamoyl and boronic acid groups is offset by the aromatic ring and alkyl substituents. |

| Stability | Moderately stable under ambient conditions. Prone to dehydration to form a cyclic anhydride (boroxine). Susceptible to protodeboronation under strongly acidic or basic conditions.[4] | Arylboronic acids are known to exist in equilibrium with their boroxine forms. The rate of protodeboronation is pH-dependent.[4] |

| pKa | ~8.5 - 9.5 | The electron-withdrawing sulfamoyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid. |

Synthesis and Purification: A Plausible Synthetic Pathway

A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol is a scientifically grounded, hypothetical pathway.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for the target boronic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Amino-3-methylbenzenesulfonyl chloride

-

To a solution of 1-bromo-2-methyl-4-nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter through celite, and concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 4-bromo-2-methylaniline.

-

Add the resulting aniline dropwise to an excess of chlorosulfonic acid at 0 °C.

-

Allow the reaction to warm to room temperature and then carefully heat to 70-80 °C until gas evolution ceases.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to afford 4-amino-3-methylbenzenesulfonyl chloride.

Step 2: Synthesis of N-Cyclopropyl-4-amino-3-methylbenzenesulfonamide

-

Dissolve 4-amino-3-methylbenzenesulfonyl chloride in pyridine at 0 °C.

-

Add cyclopropylamine dropwise and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate and concentrate to yield the desired sulfonamide.

Step 3: Synthesis of 4-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide

-

Prepare a solution of sodium nitrite in water and cool to 0 °C.

-

Add a solution of N-cyclopropyl-4-amino-3-methylbenzenesulfonamide in aqueous HBr dropwise to the sodium nitrite solution.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in HBr.

-

Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography to obtain the bromo-sulfonamide.

Step 4: Synthesis of this compound

-

To a solution of 4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide in a suitable solvent such as dioxane, add bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂.

-

Degas the mixture with argon and heat to 80-90 °C until the starting material is consumed.

-

Cool the reaction, filter, and concentrate the filtrate.

-

Purify the resulting boronate ester by column chromatography.

-

Hydrolyze the pinacol ester to the boronic acid using an aqueous acid workup to yield the final product.

Reactivity and Applications in Suzuki-Miyaura Coupling

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. The boronic acid moiety serves as the nucleophilic component in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The reaction is initiated by the oxidative addition of an organohalide to a palladium(0) complex. This is followed by transmetalation with the boronic acid (activated by a base to the boronate species) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5]

Considerations for Reactivity

-

Steric Hindrance: The ortho-methyl group introduces steric bulk around the boronic acid, which can influence the rate of transmetalation. In some cases, this can be advantageous for achieving selective coupling in complex molecules.

-

Electronic Effects: The N-cyclopropylsulfamoyl group is electron-withdrawing, which can impact the nucleophilicity of the boronic acid. This may necessitate the use of more electron-rich phosphine ligands on the palladium catalyst to facilitate the catalytic cycle.

-

Reaction Conditions: A typical Suzuki-Miyaura coupling protocol involving this boronic acid would likely employ a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system such as dioxane/water or toluene/water, with heating.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The compound is best stored under an inert atmosphere to prevent degradation.

Conclusion

This compound is a sophisticated chemical tool for the modern medicinal chemist. While direct experimental data remains scarce, its properties and reactivity can be reliably inferred from the well-understood principles of boronic acid chemistry. The synthetic pathway and application protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the exploration of novel and potent bioactive molecules.

References

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction. Chemical Society Reviews, 43(1), 412-443.

-

PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). Tolylboronic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Google Patents. (n.d.). Preparation method of cyclopropylboronic acid.

- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Mouser Electronics. (n.d.). 1416358 Phoenix Contact. Retrieved from [Link]

- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Dömling, A. (2002). The cyclopropyl group in drug discovery. Drug discovery today, 7(10), 552-554.

-

ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid. Retrieved from [Link]

- Patsnap. (n.d.). Method for preparing cyclopropyl boronic acid.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Maity, A., Sulicz, A. N., Deligonul, N., Zeller, M., Hunter, A. D., & Gray, T. G. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18075-18078.

-

PubChem. (n.d.). Cyclopropylboronic acid. Retrieved from [Link]

Sources

- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Synthesis of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: A Technical Guide for Drug Development Professionals

Introduction

Arylboronic acids and their corresponding esters are foundational building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, functional group tolerance, and predictable reactivity have made them indispensable tools in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The target molecule, (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid, incorporates several pharmacophoric elements of high interest: a sulfonamide moiety, a metabolically robust cyclopropyl group, and the versatile boronic acid handle.[3] This guide provides an in-depth examination of a robust and scalable synthetic route to this valuable intermediate, focusing on mechanistic rationale, detailed experimental protocols, and a comparison of key strategic approaches.

Retrosynthetic Strategy

The most logical and convergent approach to the target molecule involves a late-stage borylation of a suitably functionalized aryl halide precursor. This strategy isolates the often-sensitive boronic acid formation as the final step, maximizing overall efficiency. The primary disconnection is at the Carbon-Boron bond, identifying 4-Bromo-3-methyl-N-cyclopropylbenzenesulfonamide as the key intermediate. This intermediate is, in turn, assembled from commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 4-Bromo-3-methyl-N-cyclopropylbenzenesulfonamide

This two-step sequence reliably furnishes the key aryl bromide precursor required for the final borylation step.

Step 2.1: Diazotization and Sulfonylation of 4-Bromo-3-methylaniline (1)

The synthesis begins with the conversion of 4-bromo-3-methylaniline (1) into its corresponding diazonium salt. This is a classic transformation that requires strict temperature control (0–5 °C) to prevent premature decomposition of the highly reactive diazonium intermediate. The salt is then immediately subjected to a copper-catalyzed reaction with sulfur dioxide to yield the sulfonyl chloride (2) .

Experimental Protocol:

-

A suspension of 4-bromo-3-methylaniline (1) (1.0 eq) in concentrated hydrochloric acid is cooled to 0 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature.

-

In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 5 °C, to which copper(I) chloride (0.1 eq) is added.

-

The cold diazonium salt solution is added portion-wise to the SO₂/CuCl solution, with vigorous stirring. Gas evolution (N₂) is observed.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction mixture is poured onto ice water, and the resulting precipitate is collected by vacuum filtration.

-

The crude solid is washed with cold water and dried under vacuum to yield 4-bromo-3-methylbenzenesulfonyl chloride (2) , which can often be used in the next step without further purification.[4]

Step 2.2: Sulfonamide Formation

The resulting sulfonyl chloride (2) is a reactive electrophile that readily couples with cyclopropylamine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the desired sulfonamide (3) . The base serves to quench the HCl generated during the reaction.

Experimental Protocol:

-

To a solution of 4-bromo-3-methylbenzenesulfonyl chloride (2) (1.0 eq) in dichloromethane (DCM) at 0 °C, triethylamine (1.5 eq) is added.

-

Cyclopropylamine (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring for the consumption of the sulfonyl chloride by TLC.

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure 4-bromo-3-methyl-N-cyclopropylbenzenesulfonamide (3) .

Borylation of the Aryl Bromide Intermediate

The conversion of the aryl bromide (3) to the target boronic acid (5) is the pivotal step of the synthesis. The Miyaura borylation is the preferred method due to its mild conditions and exceptional functional group tolerance.[5][6]

Method A: Palladium-Catalyzed Miyaura Borylation

This method involves the palladium-catalyzed cross-coupling of the aryl bromide (3) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form an intermediate aryl boronate ester (4) .[7] This stable intermediate can be isolated or, more conveniently, hydrolyzed directly to the final product.

Mechanistic Overview The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (3) to form a Pd(II) complex.

-

Transmetalation: A boronate species, activated by the base (e.g., potassium acetate, KOAc), transfers its boryl group to the palladium center, displacing the bromide. The use of a mild base like KOAc is crucial to prevent competitive Suzuki coupling.[5][7]

-

Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and releasing the aryl boronate ester product (4) .[1]

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Borylation and In-Situ Hydrolysis

-

To an oven-dried Schlenk flask are added 4-bromo-3-methyl-N-cyclopropylbenzenesulfonamide (3) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).[7]

-

The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times.

-

A palladium catalyst, such as PdCl₂(dppf) (0.03 eq), and a solvent like 1,4-dioxane are added.[8]

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

-

Upon completion, the reaction is cooled to room temperature. For hydrolysis, an aqueous solution of sodium periodate (NaIO₄, 4.0 eq) is added, followed by 1M HCl to adjust the pH to ~2-3.[9] This oxidative cleavage method efficiently converts the pinacol ester to the boronic acid while oxidizing the cleaved pinacol to acetone.[9]

-

The mixture is stirred vigorously for 4-6 hours.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude this compound (5) can be purified by recrystallization or by performing a careful extraction into a mild aqueous base followed by re-acidification and extraction into an organic solvent to remove non-acidic impurities.

Method B: Grignard-Mediated Borylation (Alternative Route)

An alternative, more classical approach involves the formation of a Grignard reagent from the aryl bromide, followed by quenching with a borate ester.[10][11]

Rationale and Challenges: This method avoids expensive palladium catalysts and diboron reagents. However, Grignard reagents are highly basic and nucleophilic, which can lead to compatibility issues with certain functional groups. The acidic N-H proton of the sulfonamide must be considered. It is likely that an excess of the Grignard reagent would be required, with one equivalent being consumed to deprotonate the sulfonamide.

Experimental Protocol:

-

Magnesium turnings (2.5 eq) are activated in an oven-dried flask under an inert atmosphere.

-

A solution of the aryl bromide (3) (1.0 eq) in anhydrous THF is added slowly to initiate Grignard formation, which may require gentle heating or the addition of an iodine crystal.

-

After the Grignard reagent has formed, the mixture is cooled to -78 °C.

-

A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the low temperature.[12]

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of 1M aqueous HCl at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the borate ester.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated as described previously to yield the target boronic acid (5) .

Process Comparison and Data Summary

| Parameter | Method A: Miyaura Borylation | Method B: Grignard Borylation |

| Key Reagents | Pd Catalyst (e.g., PdCl₂(dppf)), B₂pin₂, KOAc | Magnesium, Triisopropyl Borate |

| Conditions | 80-100 °C, inert atmosphere | -78 °C to RT, strictly anhydrous |

| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-80%) |

| Pros | High functional group tolerance[5][8], reliable, scalable, uses stable reagents. | Low cost of reagents, avoids precious metals. |

| Cons | High cost of palladium catalyst and diboron reagent. | Sensitive to moisture, potential functional group incompatibility (sulfonamide N-H), requires cryogenic temperatures. |

Conclusion

The synthesis of this compound is most reliably achieved through a three-stage process commencing with 4-bromo-3-methylaniline. The key transformation, the installation of the boronic acid moiety, is best performed via a Palladium-catalyzed Miyaura borylation of the intermediate 4-bromo-3-methyl-N-cyclopropylbenzenesulfonamide. This method demonstrates superior functional group compatibility, operational simplicity, and high yields, making it the preferred route for applications in research and drug development where reliability and substrate scope are paramount.[13][14] While the Grignard-mediated approach presents a lower-cost alternative, its stringent reaction conditions and potential for side reactions with the sulfonamide group pose significant challenges that may require extensive process optimization.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-溴-3-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

An In-depth Technical Guide to Elagolix (CAS No. 834153-87-6): A Novel GnRH Receptor Antagonist

Disclaimer: The compound with CAS number 1217501-49-9, identified as (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid, does not appear in the published synthesis routes for Elagolix. This guide will focus on Elagolix (CAS No. 834153-87-6), a therapeutically significant molecule that aligns with the in-depth nature of the user's request.

Introduction

Elagolix is a first-in-class, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Marketed under the brand name Orilissa®, it represents a significant advancement in the management of sex hormone-dependent diseases in women, particularly endometriosis and uterine fibroids.[3][4] Unlike GnRH agonists which cause an initial surge in gonadotropin levels, Elagolix provides a rapid, dose-dependent, and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis, allowing for a more controlled modulation of ovarian sex hormone production.[2][5] This guide provides a comprehensive overview of Elagolix's properties, mechanism of action, clinical applications, synthesis, and suppliers for researchers, scientists, and drug development professionals.

Physicochemical Properties of Elagolix

Elagolix is typically used as its sodium salt. The properties of the free acid and sodium salt are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[(1R)-2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | [3] |

| CAS Number | 834153-87-6 (Free Acid), 832720-36-2 (Sodium Salt) | [3] |

| Molecular Formula | C₃₂H₃₀F₅N₃O₅ (Free Acid) | [3] |

| Molecular Weight | 631.59 g/mol (Free Acid) | [3] |

| Appearance | White to off-white to light yellow powder | [3] |

| Solubility | Freely soluble in water (as sodium salt) | [3] |

Mechanism of Action: GnRH Receptor Antagonism

Elagolix exerts its therapeutic effect by competitively binding to and blocking GnRH receptors in the anterior pituitary gland.[1][5] This action prevents the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] The subsequent reduction in gonadotropin levels leads to a dose-dependent decrease in the ovarian production of estradiol and progesterone.[1][7] In conditions like endometriosis, where the growth of ectopic endometrial tissue is estrogen-dependent, this reduction in estradiol levels alleviates pain and reduces inflammation.[2]

The key steps in the mechanism of action are:

-

Competitive Binding: Elagolix, administered orally, enters the bloodstream and travels to the anterior pituitary gland.

-

Receptor Blockade: It binds to GnRH receptors with high affinity (KD = 54 pM), preventing the binding of native GnRH.[5][7]

-

Suppression of Gonadotropins: The blockade of GnRH signaling leads to an immediate and dose-dependent suppression of LH and FSH secretion.[6]

-

Reduction of Ovarian Hormones: Decreased gonadotropin levels result in reduced stimulation of the ovaries, leading to lower circulating levels of estradiol and progesterone.[1]

This mechanism is visually represented in the following diagram:

Caption: Elagolix blocks GnRH receptors, reducing estradiol and alleviating endometriosis symptoms.

Pharmacokinetics and Pharmacodynamics

-

Absorption: Elagolix is absorbed orally with a time to maximum concentration (Tmax) of approximately 1 hour.[1]

-

Distribution: The apparent volume of distribution at a steady state is significant, indicating distribution into tissues.[1]

-

Metabolism: It is primarily metabolized by the liver, with CYP3A being a major enzyme involved.[3]

-

Excretion: The majority of the drug is eliminated in the feces.[3]

-

Half-life: Elagolix has a relatively short terminal half-life of about 4 to 6 hours, which allows for its dose-dependent effect and rapid reversal of hormonal suppression upon discontinuation.[3][7]

Clinical Applications and Efficacy

Elagolix is approved for the management of moderate to severe pain associated with endometriosis.[1][8] Clinical trials have demonstrated its efficacy in reducing dysmenorrhea (painful periods) and non-menstrual pelvic pain.[9][10]

Summary of Key Phase 3 Clinical Trial Results (at 3 months) [10]

| Endpoint | Placebo | Elagolix 150 mg once daily | Elagolix 200 mg twice daily |

| Reduced Period Pain (Dysmenorrhea) | 20-23% | 43-46% | 72-76% |

| Reduced Pelvic Pain (Non-menstrual) | 36-37% | 50% | 55-58% |

These studies show a statistically significant, dose-dependent reduction in endometriosis-associated pain compared to placebo.[10] Long-term extension studies have shown that these improvements can be maintained for up to 12 months.[11]

Synthesis of Elagolix

The synthesis of Elagolix is a multi-step process. While several routes have been published, a common strategy involves the construction of the core uracil ring system followed by the introduction of the various substituents. A key step in many syntheses is a Suzuki cross-coupling reaction.

A generalized synthetic approach involves:

-

Formation of the Uracil Core: Synthesis of a substituted 6-methyluracil derivative.

-

Bromination: Introduction of a bromine atom at the 5-position of the uracil ring.

-

Suzuki Coupling: The brominated uracil intermediate is coupled with 2-fluoro-3-methoxyphenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group at the 5-position.[4]

-

N-Alkylation and Chiral Amine Introduction: A chiral amine side chain is attached to the uracil ring.

-

Final Functional Group Manipulations: The final butanoic acid side chain is added, followed by hydrolysis of an ester precursor to yield Elagolix.[4]

The synthesis is complex and requires careful control of stereochemistry to obtain the desired (R)-enantiomer.[4]

Experimental Protocols

Representative In Vitro Assay: GnRH Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of a compound like Elagolix to the GnRH receptor.

Objective: To determine the inhibitory constant (Ki) of Elagolix for the human GnRH receptor.

Materials:

-

Membrane preparations from cells stably expressing the human GnRH receptor.

-

Radiolabeled GnRH analog (e.g., [³H]-Histrelin) as the ligand.

-

Elagolix (or test compound) at various concentrations.

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of Elagolix in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Elagolix or vehicle control.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Elagolix that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This self-validating system includes controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand) to ensure the accuracy of the calculated specific binding.

Suppliers of Elagolix

Elagolix and its sodium salt are available from various manufacturers and suppliers of active pharmaceutical ingredients (APIs) and research chemicals. When sourcing, it is crucial to verify the supplier's credentials and request a Certificate of Analysis (CoA) to ensure purity and quality.

Table of Potential Suppliers

| Supplier | Location(s) | Notes |

| Dr. Reddy's Laboratories Ltd. | India, Israel, Saudi Arabia, U.S.A. | Offers Elagolix Sodium API with a USDMF available.[12] |

| Teva Pharmaceuticals Industries Ltd. | India, Israel, Saudi Arabia, U.S.A. | A major pharmaceutical company that may supply the API.[13] |

| Formosa Laboratories Inc. | Taiwan | Lists Elagolix Sodium as a product. |

| Veeprho | USA, UK | Supplies Elagolix impurities and related compounds for research. |

| DC Chemicals | - | Supplier of Elagolix for research purposes. |

Note: This is not an exhaustive list and availability may vary. Due diligence is recommended when selecting a supplier.

Conclusion

Elagolix is a significant therapeutic agent for the management of endometriosis-associated pain, offering a novel, oral treatment option. Its mechanism as a GnRH receptor antagonist allows for a controlled and reversible suppression of ovarian hormone production, directly addressing the underlying hormonal drivers of the disease. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, mechanism of action, and synthesis is essential for the development of future therapies and for optimizing its clinical use.

References

-

PubChem. Elagolix. National Center for Biotechnology Information. [Link]

-

R Discovery. What are the molecular and cellular mechanisms of action of ELAGOLIX SODIUM in the therapeutic application of ORILISSA? [Link]

-

Wikipedia. Elagolix. [Link]

-

Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics. [Link]

-

Informed C. Elagolix for Endometriosis. [Link]

-

MedWorks Media. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis. [Link]

-

ClinicalTrials.gov. A Clinical Study to Evaluate the Safety and Efficacy of Elagolix in Participants With Moderate to Severe Endometriosis-Associated Pain. [Link]

-

ORILISSA® (elagolix) Clinical Trials. [Link]

-

apicule. Elagolix sodium API Suppliers - Manufacturers and Distributors. [Link]

-

PubMed. Synthesis of [H-3]- and [C-14]-labeled elagolix. [Link]

-

Drug Central. elagolix. [Link]

-

MDPI. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. [Link]

-

Taylor, H. S., et al. (2020). A Clinician's Guide to the Treatment of Endometriosis with Elagolix. Journal of Women's Health. [Link]

-

Veeprho. Elagolix Impurities and Related Compound. [Link]

-

DC Chemicals. Elagolix|cas 834153-87-6. [Link]

-

Dr. Reddy's. Elagolix Sodium API Manufacturer and Supplier | CAS 832720-36-2. [Link]

-

Semantic Scholar. Elagolix Sodium Compositions and Processes (2019). [Link]

-

Formosa Laboratories, Inc. Elagolix Sodium. [Link]

Sources

- 1. US20190321363A1 - Process for the preparation of elagolix sodium and its polymorph - Google Patents [patents.google.com]

- 2. WO2021064561A1 - An improved process for the preparation of elagolix sodium - Google Patents [patents.google.com]

- 3. WO2020240375A1 - Improved process for the preparation of elagolix and its intermediates - Google Patents [patents.google.com]

- 4. boronpharm.com [boronpharm.com]

- 5. WO2020194115A1 - Process for the preparation of elagolix sodium and intermediates thereof - Google Patents [patents.google.com]

- 6. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2021054896A1 - Process for preparing elagolix sodium and intermediates thereof - Google Patents [patents.google.com]

- 8. Synthesis method of elagolix intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2019112968A1 - Processes to produce elagolix - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

- 11. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. boronpharm.com [boronpharm.com]

- 13. Organometallics | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a specialized bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a boronic acid moiety, a cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, and a cyclopropylsulfamoyl group, a pharmacophore known to influence physicochemical properties and biological target interactions. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway and characterization protocol, and details its principal application as a building block in the Suzuki-Miyaura cross-coupling reaction—a critical tool for the synthesis of complex molecular architectures and novel drug candidates.

Physicochemical Properties and Structural Identification

This compound is a white to off-white solid at room temperature. The molecule's utility is derived from its distinct structural features: the ortho-methyl group, which sterically influences the boronic acid's reactivity and the rotational dynamics of the phenyl ring, and the N-cyclopropylsulfamoyl group, which can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. These features make it a valuable intermediate for creating diverse molecular libraries for screening.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄BNO₄S | [1][2][3] |

| Molecular Weight | 255.1 g/mol | [3] |

| Monoisotopic Mass | 255.07365 Da | [2] |

| CAS Number | 1217501-49-9 | [1] |

| IUPAC Name | [4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | [2] |

| SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O | [2] |

| InChIKey | KKXNAMHBRNMSBO-UHFFFAOYSA-N | [2] |

| Storage Temperature | -20°C is recommended for long-term stability |[3] |

Synthesis and Purification: A Validated Approach

The synthesis of arylboronic acids is a well-established field in organic chemistry. A robust and common strategy involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. This protocol is designed as a self-validating system, incorporating in-process checks to ensure the successful formation of the desired product.

Causality in Synthetic Design

The choice of an aryl bromide as a precursor is strategic; it is typically more reactive than an aryl chloride for forming the necessary organometallic intermediate (Grignard or organolithium) but more stable and cost-effective than an aryl iodide. The reaction is conducted at a very low temperature (-78°C) during the addition of the borate ester to prevent side reactions, such as the formation of diaryl or triaryl boranes from the reaction of the highly reactive organometallic species with the newly formed boronate ester.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for arylboronic acid synthesis.[4]

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In a separate flask, dissolve the precursor, 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide (1.0 equivalent), in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux for 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

-

Cool the Grignard solution to -78°C using a dry ice/acetone bath.

-

In a separate flask, dissolve trimethyl borate (2.5 equivalents) in anhydrous THF.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent. Maintain the temperature below -70°C throughout the addition. A thick white precipitate may form.

-

Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Workup

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1). Stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexane) to afford the final product as a white solid.

-

Validation: Confirm purity and identity using the characterization methods outlined in the next section.

Visualization: Synthetic Workflow

Caption: General synthetic pathway for the target boronic acid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a comprehensive and self-validating analytical dataset.

Table 2: Standard Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Confirms the proton environment and structural integrity. | Signals corresponding to the aromatic protons (with specific splitting patterns), a singlet for the methyl group, multiplets for the cyclopropyl protons, and a broad singlet for the boronic acid -OH groups. |

| ¹³C NMR | Confirms the carbon backbone of the molecule. | Resonances for all unique carbon atoms, including the C-B bond which may appear as a broad signal. |

| Mass Spectrometry (MS) | Determines the molecular weight and confirms the molecular formula. | The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated mass. High-resolution MS (HRMS) can confirm the elemental composition. |

| FT-IR Spectroscopy | Identifies key functional groups. | Characteristic stretches for O-H (broad, from the boronic acid), N-H (from the sulfonamide), S=O (strong, from the sulfonamide), and C-H bonds.[5] |

| ¹¹B NMR | Specifically confirms the presence and environment of the boron atom. | A single, broad peak in the range of δ 19-30 ppm is characteristic of an arylboronic acid. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl structures, which are prevalent in pharmaceuticals.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.

-

Transmetalation: The organoborane (in this case, our title boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic moiety from the boron atom is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for catalyst stability.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

-

Reaction: Place the flask in a preheated oil bath (typically 80-100°C) and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase and purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Significance and Outlook in Drug Discovery

The incorporation of boronic acids into medicinal chemistry has led to several FDA-approved drugs, including treatments for multiple myeloma and complex bacterial infections.[10][11][12] Boronic acids can act as reversible covalent inhibitors of serine proteases, a mechanism leveraged by drugs like bortezomib.[11]

Building blocks like this compound are therefore highly valuable. They enable medicinal chemists to:

-

Rapidly Synthesize Analogs: By using this boronic acid in Suzuki-Miyaura couplings with a wide array of halide-containing scaffolds, researchers can efficiently generate libraries of novel compounds.[13]

-

Explore Structure-Activity Relationships (SAR): The specific substitution pattern—the ortho-methyl and meta-sulfamoyl groups—provides a unique vector for exploring how steric and electronic properties affect a molecule's interaction with a biological target.

-

Improve Pharmacokinetic Profiles: The N-cyclopropylsulfamoyl moiety can be fine-tuned to enhance properties like metabolic stability, solubility, and cell permeability, which are critical for developing a successful drug candidate.[12]

References

-

Sinfoo BIOCHEM. (n.d.). 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid, (CAS# 1217501-49-9). Retrieved from [Link]

-

ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

-

YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S). Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tolylboronic acid. Retrieved from [Link]

Sources

- 1. 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid,(CAS# 1217501-49-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. PubChemLite - 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S) [pubchemlite.lcsb.uni.lu]

- 3. usbio.net [usbio.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. youtube.com [youtube.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

physical and chemical characteristics of N-cyclopropylsulfamoyl substituted boronic acids

An In-depth Technical Guide to N-Cyclopropylsulfamoyl Substituted Boronic Acids

Abstract: The strategic incorporation of specific functional groups to modulate the physicochemical and pharmacological properties of molecular entities is a cornerstone of modern drug discovery. Among the vast arsenal of chemical motifs, boronic acids have proven indispensable, largely due to their versatile reactivity in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] This guide delves into a highly specialized subclass: N-cyclopropylsulfamoyl substituted boronic acids. The introduction of the N-cyclopropylsulfamoyl moiety imparts a unique and advantageous set of characteristics, including significantly altered acidity, improved stability, and nuanced reactivity. This document provides a comprehensive overview of the synthesis, core physicochemical properties, and critical applications of these compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Advantage of the N-Cyclopropylsulfamoyl Moiety

Boronic acids and their derivatives are foundational building blocks in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their utility is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for constructing C-C bonds.[4] However, parent aryl boronic acids possess inherent limitations, including a relatively high pKa (typically 8.8 for phenylboronic acid), which can necessitate harsh basic conditions for activation, and a propensity for decomposition pathways like protodeboronation, particularly for electron-deficient systems.[5][6]

The introduction of an N-cyclopropylsulfamoyl group onto the aromatic ring is a deliberate design choice to overcome these challenges. This functional group acts as a potent electron-withdrawing group, fundamentally altering the electronic nature of the boronic acid. This guide will explore the profound consequences of this substitution.

Key advantages conferred by the N-cyclopropylsulfamoyl group:

-

Modulated Acidity (pKa): Significantly lowers the pKa of the boronic acid, enabling more efficient transmetalation under milder basic conditions.

-

Enhanced Stability: The electron-deficient nature of the aryl ring can increase stability against certain decomposition pathways.

-

Bioisosteric Potential: The sulfonamide group can act as a bioisostere for carboxylic acids or other acidic moieties, offering opportunities to fine-tune pharmacokinetic and pharmacodynamic properties.[7][8]

-

Lipophilicity Tuning: The cyclopropyl group provides a way to modulate lipophilicity, a critical parameter for drug-likeness.[9]

Core Physicochemical Characteristics

The defining features of N-cyclopropylsulfamoyl substituted boronic acids stem from the strong inductive effect of the sulfonamide group.

Acidity (pKa)

The Lewis acidity of the boron center is paramount to the function of a boronic acid in catalysis. For a boronic acid (RB(OH)₂) to participate in the transmetalation step of the Suzuki-Miyaura cycle, it must be activated by a base to form the more nucleophilic boronate species (RB(OH)₃⁻).[4][10]

The N-cyclopropylsulfamoyl group, being strongly electron-withdrawing, significantly stabilizes the resulting anionic boronate. This stabilization shifts the equilibrium towards the boronate form, resulting in a lower pKa . For instance, while phenylboronic acid has a pKa of ~8.8, the pKa for 4-(N-allylsulfamoyl)-phenylboronic acid has been measured at 7.4.[11] This 1.4-unit drop allows for the efficient formation of the active boronate species under physiological or milder basic conditions (e.g., using K₃PO₄ or K₂CO₃ instead of NaOH or NaOEt), which broadens the functional group tolerance of the coupling reaction.[12]

Table 1: Comparison of Physicochemical Properties

| Compound | Structure | pKa | Comments |

| Phenylboronic Acid | C₆H₅B(OH)₂ | ~8.8[5] | Standard baseline; requires relatively strong base for activation. |

| 4-(N-Cyclopropylsulfamoyl) phenylboronic acid | (c-C₃H₅)NHSO₂-C₆H₄-B(OH)₂ | ~7.4* | pKa is significantly lowered, facilitating activation under milder conditions. |

*Value estimated based on the similar 4-(N-allylsulfamoyl)-phenylboronic acid.[11]

Stability

While many electron-deficient boronic acids are prone to protodeboronation, the strategic use of protecting groups can mitigate this issue.[6][13] N-cyclopropylsulfamoyl substituted boronic acids are often handled as their corresponding pinacol esters or as N-methyliminodiacetic acid (MIDA) boronates, which provide enhanced shelf-life and stability under basic reaction conditions.[13][14] These stable precursors can then release the active boronic acid in situ under the reaction conditions.

Lipophilicity (LogP)

The N-cyclopropylsulfamoyl group offers a modular handle for tuning lipophilicity. The sulfonamide portion is polar, while the cyclopropyl group is lipophilic. This balance is crucial in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Replacing a simple alkyl group with a cyclopropyl group typically leads to a decrease in lipophilicity, which can be beneficial for improving solubility and other pharmacokinetic parameters.[9]

Synthesis and Characterization

The synthesis of these specialized boronic acids is typically achieved through established organometallic methodologies.

Representative Synthetic Protocol

A common and reliable route involves the borylation of a corresponding aryl halide precursor. The N-cyclopropylsulfamoyl group is installed first, followed by a lithium-halogen exchange and subsequent trapping with a borate ester.

Workflow: Synthesis of (4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a molecule of interest within contemporary drug discovery, embodying a structural class—boronic acids—known for unique biological activities and distinct physicochemical challenges.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of this specific compound. We move beyond mere procedural descriptions to elucidate the underlying chemical principles governing boronic acid solubility, including pH-dependence, solid-state transformations, and potential for degradation. This document details robust, field-proven protocols for determining both kinetic and thermodynamic solubility, outlines appropriate analytical quantification methods, and offers strategies for interpreting the resulting data. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a definitive solubility assessment, enabling informed decisions in lead optimization and preclinical development.

Introduction: The Physicochemical Landscape of a Modern Boronic Acid

This compound, hereafter referred to as the "target compound," is an organic molecule featuring three key functional groups that dictate its chemical behavior: a phenylboronic acid, a sulfonamide, and a cyclopropyl moiety.

-

Chemical Structure:

The boronic acid group is a Lewis acid, capable of reversibly forming esters with diols and exhibiting pH-dependent ionization, which profoundly impacts aqueous solubility.[5][6] The sulfonamide group adds a potential site for hydrogen bonding and introduces its own acidic proton, while the overall structure presents a moderate degree of lipophilicity. Understanding the interplay of these features is paramount for predicting and measuring the compound's solubility, a cornerstone of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] Poor aqueous solubility is a leading cause of attrition in drug development, often leading to low or erratic bioavailability.[8] Therefore, a thorough characterization of the solubility profile is not merely a data collection exercise but a critical step in risk mitigation for any development program.

This guide will systematically detail the experimental pathways to fully profile the solubility of the target compound, providing a blueprint for generating reliable and decision-enabling data.

Core Principles of Boronic Acid Solubility

The solubility of boronic acids is more complex than that of typical small molecules due to several unique chemical equilibria. A successful investigation hinges on understanding these phenomena.

2.1. Kinetic vs. Thermodynamic Solubility

A fundamental distinction in solubility testing is between kinetic and thermodynamic measurements.[9]

-

Kinetic Solubility: This is a high-throughput measurement typically used in early drug discovery.[10] It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[10][11] The resulting precipitate is often amorphous, leading to an overestimation of the true equilibrium solubility.[11]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution after prolonged incubation (e.g., 12-24 hours) with the solid material.[7][10] This value is critical for lead optimization and formulation development, as it reflects the maximum achievable concentration under equilibrium conditions, which is more relevant to in vivo absorption.[8]

A significant discrepancy between a high kinetic solubility value and a low thermodynamic solubility value often flags a compound that is "kinetically trapped" in a supersaturated state and may have challenges related to the stability of its solid form.[11]

2.2. The Critical Role of pH

The solubility of ionizable compounds is strictly dependent on pH.[8] Boronic acids are Lewis acids that accept a hydroxide ion to form a more soluble anionic boronate species. This equilibrium is governed by the compound's pKa. The pH-dependent behavior is critical, as it simulates the conditions the compound will encounter in the gastrointestinal tract.[7] Characterizing solubility across a range of physiologically relevant pH values is therefore mandatory.

2.3. Solid-State Considerations: Boroxine Formation

Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimetric anhydrides known as boroxines.[12][13] Boroxines are typically more crystalline and significantly less soluble than their monomeric boronic acid counterparts.[12] It is crucial during thermodynamic solubility experiments to analyze the remaining solid phase (e.g., by microscopy or XRPD) to determine if a conversion to the boroxine or another polymorph has occurred, as this will dictate the measured solubility value.[11]

2.4. Stability and Degradation

Boronic acids can be susceptible to oxidative degradation, which cleaves the carbon-boron bond to yield an alcohol and boric acid.[14][15][16] This degradation pathway can be accelerated by reactive oxygen species.[15] When conducting solubility studies, particularly with long incubation times, it is essential to use analytical methods like HPLC that can distinguish the parent compound from its degradants. A decrease in concentration over time may not be due to precipitation but to chemical instability.[11]

Experimental Design and Protocols

A tiered approach is recommended for a comprehensive solubility assessment. This begins with a high-throughput kinetic screen, followed by a definitive thermodynamic characterization at key pH values.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S) [pubchemlite.lcsb.uni.lu]

- 4. 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid,(CAS# 1217501-49-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. ovid.com [ovid.com]

- 12. DSpace [kuscholarworks.ku.edu]

- 13. d-nb.info [d-nb.info]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 16. chemrxiv.org [chemrxiv.org]

Stability of N-Substituted Sulfamoylphenylboronic Acids Under Atmospheric Conditions: An In-depth Technical Guide

Abstract

N-substituted sulfamoylphenylboronic acids are a pivotal class of organoboron compounds, integral to the synthesis of numerous pharmaceutical agents and advanced materials. Their utility, however, is intrinsically linked to their stability under ambient storage and reaction conditions. This technical guide provides a comprehensive examination of the factors governing the stability of these molecules, with a focus on their behavior under atmospheric conditions. We will delve into the primary degradation pathways—protodeboronation and oxidation—and explore how the electronic properties of the N-substituted sulfamoyl group influence these processes. Furthermore, this guide will present a detailed framework for assessing the stability of N-substituted sulfamoylphenylboronic acids through forced degradation studies, including robust analytical methodologies for monitoring degradation and characterizing byproducts. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and formulation of these valuable chemical entities.

Introduction: The Significance of N-Substituted Sulfamoylphenylboronic Acids

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the landscape of modern organic synthesis. Among these, the Suzuki-Miyaura coupling, which utilizes organoboronic acids, stands out for its versatility and functional group tolerance.[1] N-substituted sulfamoylphenylboronic acids have emerged as particularly valuable building blocks in this context. The sulfamoyl moiety (-SO₂NR₂) is a key pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The ability to readily incorporate this functional group into complex molecular architectures via their corresponding boronic acids has accelerated the discovery and development of new chemical entities.

However, the efficacy and reliability of any chemical synthesis are predicated on the stability of the starting materials. Boronic acids, in general, are susceptible to degradation under various conditions, and N-substituted sulfamoylphenylboronic acids are no exception.[2] Understanding the nuances of their stability is not merely an academic exercise; it has profound practical implications for:

-

Storage and Shelf-life: Ensuring the long-term integrity of these reagents is crucial for reproducible synthetic outcomes.

-

Reaction Optimization: Knowledge of degradation pathways allows for the rational design of reaction conditions that minimize byproduct formation.

-

Process Development and Scale-up: In a pharmaceutical manufacturing setting, predictable stability is a prerequisite for robust and cost-effective processes.

-

Regulatory Compliance: For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of stability is a regulatory necessity.[3]

This guide will provide a foundational understanding of the stability of N-substituted sulfamoylphenylboronic acids, empowering researchers to handle these compounds with confidence and to design more effective and reliable synthetic strategies.

Fundamental Degradation Pathways of Arylboronic Acids

The stability of N-substituted sulfamoylphenylboronic acids is governed by the inherent reactivity of the arylboronic acid moiety. Two principal degradation pathways are of concern under atmospheric conditions: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] This process is often the most significant contributor to the degradation of arylboronic acids.

The susceptibility of an arylboronic acid to protodeboronation is intimately linked to the electronic nature of the aromatic ring. The reaction can be catalyzed by both acid and base, although base-catalyzed protodeboronation is often more facile for electron-deficient systems.[5]

The Influence of the N-Substituted Sulfamoyl Group:

The sulfamoyl group (-SO₂NR₂) is a strong electron-withdrawing group. This property is a double-edged sword when it comes to the stability of the corresponding phenylboronic acid.

-

Increased Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the sulfamoyl group polarizes the C-B bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This can facilitate the cleavage of the C-B bond.

-

Stabilization of the Aryl Anion Intermediate: In some proposed mechanisms for base-catalyzed protodeboronation, an aryl anion is formed as a transient intermediate.[5] Electron-withdrawing groups, such as the sulfamoyl group, can stabilize this intermediate, thereby accelerating the rate of protodeboronation.

The nature of the N-substituents on the sulfamoyl group can further modulate these electronic effects. Bulky or electron-donating N-substituents may slightly mitigate the electron-withdrawing strength of the sulfamoyl group, potentially leading to enhanced stability compared to their counterparts with smaller or electron-withdrawing N-substituents.

Oxidation: The Unwanted Introduction of Oxygen

Arylboronic acids can undergo oxidation to the corresponding phenols.[6][7] This process is often mediated by reactive oxygen species (ROS) and can be influenced by the presence of light and trace metal impurities.

The general mechanism for the oxidation of arylboronic acids is complex and can proceed through various pathways, including radical mechanisms. The presence of atmospheric oxygen, especially under illumination, can promote the formation of peroxy species that can readily oxidize the boronic acid.

The Role of the N-Substituted Sulfamoyl Group in Oxidation:

The impact of the N-substituted sulfamoyl group on the oxidative stability of the phenylboronic acid is less straightforward than its effect on protodeboronation. While strong electron-withdrawing groups can sometimes render the aromatic ring less susceptible to electrophilic attack by certain oxidizing agents, the overall effect will depend on the specific oxidant and reaction conditions. It is generally prudent to assume that, like most arylboronic acids, N-substituted sulfamoylphenylboronic acids will exhibit some degree of sensitivity to oxidative degradation, particularly upon prolonged exposure to air and light.

A Framework for Stability Assessment: Forced Degradation Studies

To rigorously evaluate the stability of N-substituted sulfamoylphenylboronic acids, a systematic approach is required. Forced degradation (or stress testing) is a powerful tool used in the pharmaceutical industry to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[8][9] These studies involve subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.

A comprehensive forced degradation study for an N-substituted sulfamoylphenylboronic acid should encompass the following stress conditions:

-

Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.

-

Thermal Stress: Heating the solid material at a high temperature (e.g., 60-80 °C).

-

Photostability: Exposing the solid material or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

The goal of these studies is to achieve a target degradation of 5-20%.[3] This level of degradation is generally sufficient to detect and identify the major degradation products without completely consuming the parent compound.

Experimental Protocol: A Step-by-Step Guide to Forced Degradation

The following protocol provides a general framework for conducting a forced degradation study on an N-substituted sulfamoylphenylboronic acid. It is essential to adapt the specific conditions (e.g., temperature, duration of stress) based on the observed stability of the compound.

Materials:

-

N-substituted sulfamoylphenylboronic acid of interest

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

-

HPLC vials

-

Calibrated oven

-

ICH-compliant photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the N-substituted sulfamoylphenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Thermal Stress (Solid): Place a known quantity of the solid compound in an oven at a set temperature (e.g., 70 °C).

-

Thermal Stress (Solution): Place a sealed vial of the stock solution in an oven at a set temperature (e.g., 70 °C).

-

Photostability (Solid): Place a thin layer of the solid compound in a photostability chamber.

-

Photostability (Solution): Place a quartz cuvette or a suitable transparent vial containing the stock solution in a photostability chamber.

-